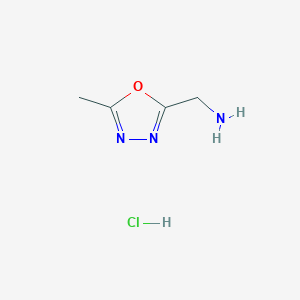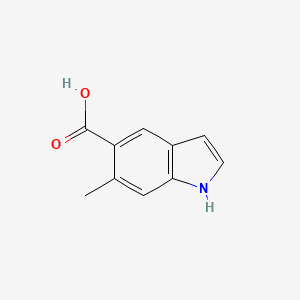
6-Methyl-1h-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-1h-indole-5-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .
Synthesis Analysis
The synthesis of “this compound” can be achieved by the esterification of indole-5-carboxylic acid . It can also be prepared by using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis
The empirical formula of “this compound” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis
“6-Methyl-1h-indole-5-carboxylate” may be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
The melting point of “this compound” is 126-128 °C . The SMILES string is COC(=O)c1ccc2[nH]ccc2c1 .Aplicaciones Científicas De Investigación
Synthesis of Conformationally Constrained Tryptophan Derivatives
6-Methyl-1H-indole-5-carboxylic acid has applications in the synthesis of novel 3,4-fused tryptophan analogs. These derivatives, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, are used for peptide and peptoid conformation elucidation studies. They have a ring structure that limits the side chain's conformational flexibility, keeping amine and carboxylic acid groups available for further modification (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Spectroscopic and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a precursor to biologically active molecules, is related to this compound. MMIC was characterized using various spectroscopic techniques, providing insights into its electronic nature, bonding structures, and reactivity. Molecular docking studies predicted its binding interactions with target proteins (Almutairi et al., 2017).
Aminoethyl-Substituted Derivatives for Tagged Auxin
The aminoethyl derivatives of indole-3-acetic acid, a crucial hormone in plants and an important metabolite in humans, animals, and microorganisms, represent another application. These derivatives are useful in designing research tools like immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or probes (Ilić et al., 2005).
Synthesis of Hydroxyindole Carboxylic Acids
This compound is related to the synthesis of hydroxyindole carboxylic acids, which are significant in biology and medicine. Their synthesis and role in the metabolism of indole compounds in plants and animals are of considerable interest (Marchelli, Hutzinger, & Heacock, 1969).
Antiviral and Antimicrobial Applications
Substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were synthesized and evaluated for their antiviral and antimicrobial properties. These compounds demonstrated significant activity against various viruses and bacteria, highlighting their potential in pharmaceutical research (Ivashchenko et al., 2014).
Mecanismo De Acción
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Safety and Hazards
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propiedades
IUPAC Name |
6-methyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9-7(2-3-11-9)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXAGNYZFUTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

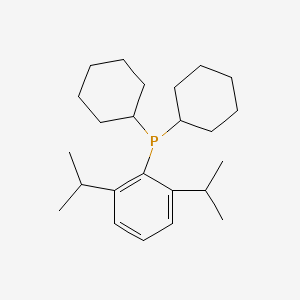

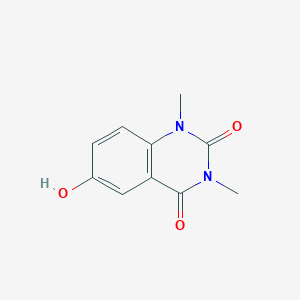
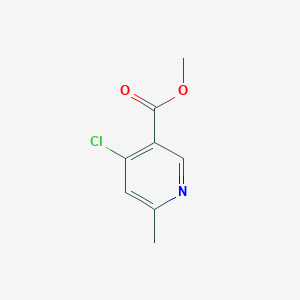

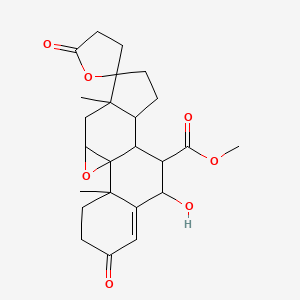
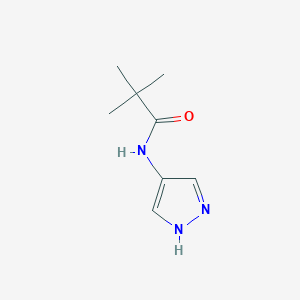
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

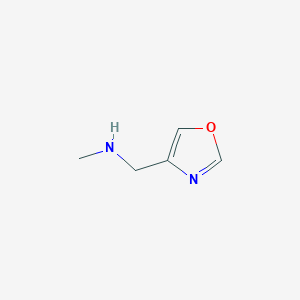
![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)


